molecular formula C12H11NOS B15257408 2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde

2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde

Cat. No.: B15257408
M. Wt: 217.29 g/mol
InChI Key: BHKZHHLVCXMMDL-UHFFFAOYSA-N
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Description

2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde is a heterocyclic compound that features a quinoline ring substituted with a methyl group at the 4-position and a sulfanyl group at the 2-position, which is further connected to an acetaldehyde moiety. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde typically involves the reaction of 4-methylquinoline with a sulfanylating agent followed by the introduction of an acetaldehyde group. One common method involves the reaction of 4-methylquinoline with carbon disulfide in the presence of potassium hydroxide in ethanol, leading to the formation of the corresponding sulfanyl derivative. This intermediate can then be reacted with an appropriate aldehyde source under controlled conditions to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-[(4-Methylquinolin-2-yl)sulfanyl]acetic acid.

    Reduction: 2-[(4-Methylquinolin-2-yl)sulfanyl]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring can intercalate with DNA, inhibiting the replication of certain pathogens, while the sulfanyl group can modulate the activity of specific enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methylquinolin-2-yl)sulfanyl]acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-[(4-Methylquinolin-2-yl)sulfanyl]ethanol: Similar structure but with an alcohol group instead of an aldehyde.

    2-[(4-Methylquinolin-2-yl)sulfanyl]acetohydrazide: Similar structure but with a hydrazide group instead of an aldehyde.

Uniqueness

2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde is unique due to the presence of the aldehyde group, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its structure also provides a balance between hydrophilic and hydrophobic properties, enhancing its potential biological activity .

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanylacetaldehyde

InChI

InChI=1S/C12H11NOS/c1-9-8-12(15-7-6-14)13-11-5-3-2-4-10(9)11/h2-6,8H,7H2,1H3

InChI Key

BHKZHHLVCXMMDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC=O

Origin of Product

United States

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